molecular formula C15H17BrN2O3 B2665494 Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate CAS No. 2086183-72-2

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate

Cat. No.: B2665494
CAS No.: 2086183-72-2
M. Wt: 353.216
InChI Key: FKAVFCMDYVDNRL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate is a chemical compound with the molecular formula C15H17BrN2O3 and a molecular weight of 353.211 g/mol It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indazole ring can bind to specific sites on proteins, influencing their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate can be compared with other indazole derivatives, such as:

Biological Activity

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₇BrN₂O₃
  • Molecular Weight : 353.211 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 449.9 ± 35.0 °C at 760 mmHg
  • Flash Point : 225.9 ± 25.9 °C

Anticancer Activity

Indazole derivatives, including this compound, have been studied for their potential as anticancer agents. The compound has shown promising results against various cancer cell lines:

In Vitro Studies

  • Cell Lines Tested :
    • HepG2 (hepatocellular carcinoma)
    • MCF-7 (breast adenocarcinoma)
    • SH-SY5Y (neuroblastoma)
  • Results :
    • The compound exhibited significant cytotoxicity in these cell lines, with IC₅₀ values indicating effective growth inhibition.
    • Mechanistic studies suggested that the compound induces apoptosis through caspase activation and cell cycle arrest.

Case Study Example

A study involving a series of indazole derivatives reported that this compound demonstrated:

  • Apoptosis Induction : Increased caspase-3 activity was noted at concentrations of 10 µM, confirming its role in promoting programmed cell death.
  • Cell Cycle Analysis : The compound caused G1 phase arrest in MCF-7 cells, indicating disruption of normal cell cycle progression.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this indazole derivative:

  • Microbial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
  • Findings :
    • This compound exhibited notable antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis; effective against HepG2, MCF-7, SH-SY5Y
AntimicrobialEffective against S. aureus, E. coli, C. albicans

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Pathways : Understanding the molecular mechanisms underlying its anticancer and antimicrobial effects.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Structural Modifications : Investigating analogs to enhance potency and selectivity for specific targets.

Properties

IUPAC Name

tert-butyl 2-(3-acetyl-5-bromoindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-9(19)14-11-7-10(16)5-6-12(11)18(17-14)8-13(20)21-15(2,3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAVFCMDYVDNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C2=C1C=C(C=C2)Br)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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